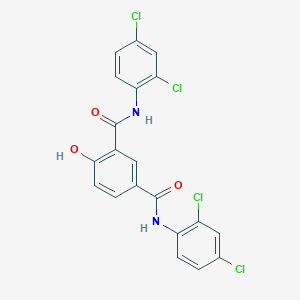
4-Hydroxy-2',2'',4',4''-tetrachloroisophthalanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of isophthalic acid derivatives followed by the introduction of hydroxyl groups through specific reaction conditions. Industrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of less oxidized products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Scientific Research Applications
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide involves its interaction with specific molecular targets. The compound can form covalent bonds with proteins and enzymes, altering their function and activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide can be compared with other chlorinated and hydroxylated aromatic compounds:
4-Hydroxy-2,2’,4’,6’-tetrachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms and the presence of a biphenyl core.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure, leading to different reactivity and applications.
4-Hydroxy-2-pyrones: Known for their bioactivity, these compounds have a pyrone ring instead of an isophthalanilide structure.
Each of these compounds has unique properties and applications, highlighting the versatility and specificity of 4-Hydroxy-2’,2’‘,4’,4’'-tetrachloroisophthalanilide in scientific research and industrial applications.
Properties
CAS No. |
25828-67-5 |
|---|---|
Molecular Formula |
C20H12Cl4N2O3 |
Molecular Weight |
470.1 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O3/c21-11-2-4-16(14(23)8-11)25-19(28)10-1-6-18(27)13(7-10)20(29)26-17-5-3-12(22)9-15(17)24/h1-9,27H,(H,25,28)(H,26,29) |
InChI Key |
PDRLNGWSWRZTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



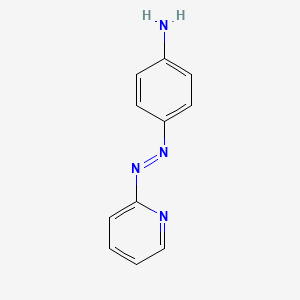
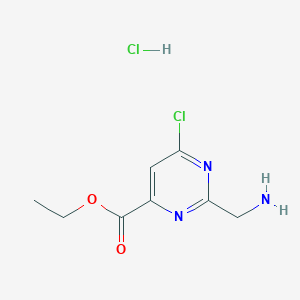
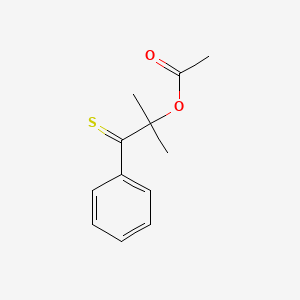
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)


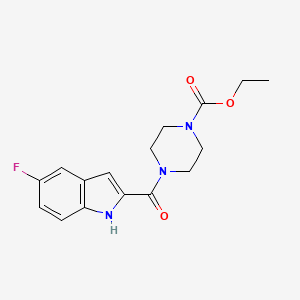
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
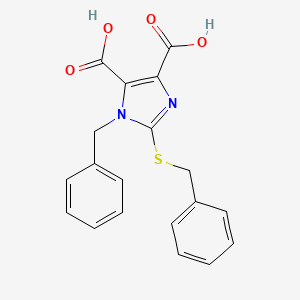
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)

